molecular formula C14H15BO4 B1591225 (4-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 871125-74-5

(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No. B1591225
M. Wt: 258.08 g/mol
InChI Key: YPZFEBLXRQPHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as MBO-PBA, is a boronic acid derivative that has gained significant attention in recent years for its potential applications in the field of medicinal chemistry. This compound is a versatile building block that can be used in the synthesis of a wide range of biologically active molecules.

Scientific Research Applications

Molecular Recognition and Chemosensing

(Zhu et al., 2006) explored the N-B interactions in boronic acids and esters, focusing on their application in molecular recognition and chemosensing. Their study on o-(pyrrolidinylmethyl)phenylboronic acid and its complexes provides insights into the formation of an intramolecular N-B dative bond, which is crucial for designing future chemosensing technologies targeting physiologically important substances like saccharides, alpha-hydroxycarboxylates, and catecholamines.

Synthesis of Complex Molecules

(Das et al., 2011) focused on synthesizing boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents. The use of boronic acid derivatives in these syntheses showcases the versatility of boronic acids in creating complex molecules with potential biological applications.

Formation and Study of New Chemical Compounds

(Nishihara et al., 2002) reported the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This research contributes to our understanding of the chemical properties and potential applications of boron-containing compounds in various chemical reactions.

Catalysis and Organic Synthesis

(Arnold et al., 2008) prepared derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their utility as catalysts for direct amide formation between carboxylic acids and amines. This highlights the role of boronic acid derivatives in facilitating organic synthesis reactions under mild conditions.

Antiviral Therapeutics

(Khanal et al., 2013) discussed the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors, specifically against the Hepatitis C virus. This innovative approach indicates the broad potential of boronic acids in biomedical applications, including antiviral therapeutics.

Safety And Hazards

The compound is classified as harmful if swallowed (H302). Proper safety precautions should be followed when handling this substance .

properties

IUPAC Name

[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFEBLXRQPHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584718
Record name {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid

CAS RN

871125-74-5
Record name {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.